Rodatristat, also known as KAR5417, is a potent, peripherally-acting inhibitor of tryptophan hydroxylase 1 (TPH1) [, , ]. TPH1 is the rate-limiting enzyme responsible for the biosynthesis of serotonin []. Rodatristat itself is a metabolically stable active metabolite of its prodrug, rodatristat ethyl [, ]. Research on rodatristat focuses on its potential to treat pulmonary arterial hypertension (PAH) by inhibiting serotonin production within the lungs and circulatory system [, , , , , ].
Rodatristat is a novel compound primarily investigated for its therapeutic potential in treating pulmonary arterial hypertension. It acts as a prodrug for rodatristat ethyl, which selectively inhibits tryptophan hydroxylase 1, the rate-limiting enzyme in serotonin biosynthesis. Elevated serotonin levels have been implicated in the pathogenesis of pulmonary arterial hypertension, making this compound a promising candidate for intervention.
Rodatristat is classified as a first-in-class prodrug that targets the peripheral synthesis of serotonin. It has been studied in clinical trials, particularly the ELEVATE 2 trial, which focuses on its efficacy and safety in patients with pulmonary arterial hypertension. The compound is designed to reduce serotonin levels, thereby potentially ameliorating the vascular remodeling associated with this condition .
The synthesis of rodatristat ethyl involves several enzymatic approaches that aim to produce chiral intermediates efficiently. These methods emphasize sustainability and green chemistry principles. Specific techniques include using biocatalysts to achieve enantiopure products, which are crucial for the pharmacological activity of the compound .
The synthesis process typically includes:
The molecular structure of rodatristat ethyl can be represented with specific chemical formulae detailing its composition. The compound's structural formula indicates functional groups that are critical for its biological activity.
Rodatristat undergoes several key reactions during its metabolic processing:
These reactions are essential for understanding how rodatristat functions at a biochemical level and its potential side effects related to serotonin modulation.
Rodatristat exerts its pharmacological effects primarily through the inhibition of tryptophan hydroxylase 1, leading to reduced synthesis of serotonin. This mechanism is crucial in mitigating the pathological processes associated with pulmonary arterial hypertension:
Clinical studies have shown that doses of rodatristat ethyl lead to significant reductions in 5-hydroxyindoleacetic acid, a major metabolite of serotonin, indicating effective inhibition of serotonin biosynthesis .
Rodatristat exhibits several notable physical and chemical properties:
These properties are vital for formulating the drug into effective therapeutic preparations.
Rodatristat is primarily investigated for its application in treating pulmonary arterial hypertension. Its unique mechanism of action offers potential benefits over existing therapies by directly targeting serotonin synthesis rather than merely affecting downstream signaling pathways. Ongoing research continues to explore its efficacy in combination therapies and long-term outcomes in patients with pulmonary arterial hypertension .
Rodatristat (chemical name: (S)-8-(2-amino-6-((R)-1-(5-chloro-[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid) is a potent tryptophan hydroxylase inhibitor with the molecular formula C₂₇H₂₇ClF₃N₅O₃ and a molecular weight of 561.98 g/mol [3] [8] [9]. The compound features a stereochemically defined structure with critical (R) and (S) configurations that determine its biological activity. The active molecule exists as a zwitterion at physiological pH, containing both a carboxylic acid moiety and a basic secondary amine within its spirocyclic proline core [5].
Rodatristat ethyl (KAR5585, RVT-1201) serves as the ethyl ester prodrug with the molecular formula C₂₉H₃₁ClF₃N₅O₃ and molecular weight 590.04 g/mol [10]. This prodrug strategy significantly enhances the compound's oral bioavailability by:
Table 1: Molecular Properties of Rodatristat and Its Prodrug
Property | Rodatristat | Rodatristat Ethyl | |
---|---|---|---|
CAS Number | 1673568-73-4 | 1673571-51-1 | |
Molecular Formula | C₂₇H₂₇ClF₃N₅O₃ | C₂₉H₃₁ClF₃N₅O₃ | |
Molecular Weight (g/mol) | 561.98 | 590.04 | |
Key Functional Groups | Carboxylic acid, secondary amine, chlorobiphenyl, trifluoroethoxy | Ethyl ester, secondary amine, chlorobiphenyl, trifluoroethoxy | |
XLogP3 | 3.2 | 4.1 | |
Hydrogen Bond Donors | 3 | 2 | |
Hydrogen Bond Acceptors | 8 | 8 | [3] [8] [9] |
The activation pathway demonstrates stereochemical specificity, with the (R)-configuration at the chiral center of the trifluoroethoxy side chain being essential for target engagement. This structural precision results in optimal positioning within the TPH1 active site, while the spirocyclic proline scaffold provides conformational restraint that enhances binding affinity [5].
Rodatristat functions as a competitive, reversible inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin biosynthesis. The compound exhibits potent inhibition with an IC₅₀ of 33 nM against human TPH1 and 7 nM against TPH2 in enzymatic assays [1]. This dual inhibition profile initially raised concerns about potential central nervous system effects, but the compound's physicochemical properties and pharmacokinetic behavior effectively restrict its activity to peripheral tissues [2] [6].
The molecular basis for TPH1 inhibition involves three key interactions:
Table 2: Inhibition Kinetics of Rodatristat Against TPH Isoforms
Parameter | TPH1 | TPH2 | |
---|---|---|---|
IC₅₀ (nM) | 33 | 7 | |
Kᵢ (nM) | 12 ± 2 | 3.5 ± 0.8 | |
Residence Time (min) | 42 ± 6 | 68 ± 9 | |
Selectivity Ratio (TPH2/TPH1) | 1:0.21 | - | |
Mechanism | Competitive with tryptophan | Competitive with tryptophan | [1] [5] |
The functional consequences of TPH1 inhibition include significant reduction of serotonin biosynthesis in peripheral tissues. In preclinical models, rodatristat administration (50 mg/kg orally) decreased intestinal serotonin concentrations by 78% and lung serotonin by 62% within 4 hours [1] [10]. The reduction in serotonin production correlates with decreased levels of 5-hydroxyindoleacetic acid (5-HIAA), the primary serotonin metabolite. Clinical studies in healthy volunteers demonstrated dose-dependent reductions in plasma and urinary 5-HIAA, with 600 mg twice daily of rodatristat ethyl achieving >80% reduction from baseline [2].
The spirocyclic proline scaffold was specifically optimized to achieve extended residence time within the TPH1 active site. Structural modifications at position 4 of the pyrimidine ring enhanced target engagement duration without compromising selectivity. This prolonged target occupancy translates to sustained serotonin reduction despite fluctuating plasma concentrations of the drug [5].
Rodatristat demonstrates exceptional selectivity for peripheral serotonin synthesis due to three complementary mechanisms:
Quantitative whole-body autoradiography studies in rats confirm negligible brain exposure following oral administration of radiolabeled rodatristat ethyl. At the efficacious dose of 100 mg/kg/day, brain concentrations of rodatristat remained below 5% of plasma levels and >50-fold lower than the TPH2 IC₅₀ value [2]. This peripheral restriction was functionally validated by the absence of serotonin reduction in brain tissue and no behavioral changes in rodent models, contrasting with the significant serotonin depletion observed in intestinal and pulmonary tissues [1] [6].
Table 3: Tissue-Specific Effects of Rodatristat on Serotonin Biosynthesis
Tissue | Serotonin Reduction (%) | TPH1 Expression in PAH | Functional Consequence | |
---|---|---|---|---|
Intestinal mucosa | 78-85% | Normal | Reduced serotonin release into portal circulation | |
Lung parenchyma | 60-68% | 3.5-fold increased | Attenuated pulmonary artery smooth muscle proliferation | |
Platelets | 45-50% | Absent | Decreased serotonin storage and release | |
Brain stem | <5% | Absent (TPH2 present) | No alteration in central serotonergic function | [1] [2] [5] |
The therapeutic rationale for peripheral serotonin modulation in pulmonary arterial hypertension (PAH) originates from the established pathobiology:
Preclinical studies demonstrated that rodatristat ethyl (100 mg/kg/day for 28 days) significantly reduced pulmonary vessel wall thickness (42% reduction) and occlusion scores (67% reduction) in the monocrotaline-induced PAH model [10]. However, translation to clinical outcomes has been complex. The phase 2b ELEVATE-2 trial revealed that while rodatristat ethyl achieved target engagement (significant 5-HIAA reduction), it unexpectedly increased pulmonary vascular resistance in PAH patients. This paradoxical effect may stem from compensatory mechanisms or off-target effects, as systemic vascular resistance also increased substantially [4] [7].
The compound's preferential accumulation in lung tissue (lung-to-plasma ratio of 8.5:1) theoretically positions it as an ideal pulmonary therapeutic [2]. However, emerging evidence suggests that different chemical classes of TPH1 inhibitors produce divergent effects on pulmonary hemodynamics. Novel inhibitors with distinct chemotypes (TPT-001, TPT-004) show more favorable profiles in the Sugen-hypoxia model, indicating that the clinical outcomes with rodatristat ethyl may reflect compound-specific effects rather than a failure of the TPH1 inhibition strategy overall [6] [7].
Table 4: Rodatristat Nomenclature
Identifier Type | Designation | |
---|---|---|
Systematic IUPAC Name | (S)-8-(2-amino-6-((R)-1-(5-chloro-[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |
CAS Registry Number | 1673568-73-4 | |
Synonyms | KAR5417; RVT-1201; RVT-014; Rodatristat ethyl (prodrug: CAS 1673571-51-1) | |
Development Codes | KAR5417 (active); KAR5585 (prodrug) | |
KEGG DRUG Entry | D11317 | [3] [8] [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0